For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to cis-Mulberroside A
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of cis-Mulberroside A. It includes detailed experimental protocols and visual representations of its mechanism of action and experimental workflows, tailored for a scientific audience.
Core Physical and Chemical Properties
cis-Mulberroside A is the cis-isomer of Mulberroside A, a stilbenoid diglucoside of oxyresveratrol found in plants of the Morus genus, particularly Morus alba (white mulberry).[1] Its properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₂O₁₄ | [2] |
| Molecular Weight | 568.52 g/mol | [3] |
| CAS Number | 166734-06-1 | [2] |
| Appearance | Solid | [4] |
| Solubility | Soluble in water (estimated at 3.534e+004 mg/L @ 25 °C) | [1] |
| Storage Conditions | Powder: -20°C; In solvent: -80°C | [4] |
| Stability | Stable under recommended storage conditions. Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents. | [4] |
| Structural Identification | Characterized by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | [5][6][7] |
Biological Activity and Mechanism of Action
cis-Mulberroside A, along with its more studied trans-isomer, exhibits significant biological activities, most notably anti-inflammatory and anti-apoptotic effects.[2][8][9] Research has particularly highlighted the therapeutic potential of Mulberroside A in osteoarthritis (OA) by protecting chondrocytes from inflammatory damage.[10][11]
The primary mechanism involves the inhibition of key inflammatory signaling pathways. In an inflammatory environment, such as that induced by Interleukin-1β (IL-1β) in chondrocytes, Mulberroside A has been shown to suppress the activation of:
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Mitogen-Activated Protein Kinase (MAPK) pathway: It inhibits the phosphorylation of ERK, JNK, and p38.[2]
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Nuclear Factor-kappa B (NF-κB) pathway: It prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit, a critical step in the transcription of pro-inflammatory genes.[2]
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PI3K-AKT-mTOR pathway: Its modulation of this pathway is linked to the restoration of impaired autophagy in osteoarthritic chondrocytes.[10][11]
By inhibiting these pathways, Mulberroside A effectively downregulates the expression of inflammatory mediators like iNOS and COX-2, as well as catabolic enzymes such as Matrix Metalloproteinase-13 (MMP13) and ADAMTS5, which are responsible for cartilage degradation.[10]
Signaling Pathway Diagram
Experimental Protocols
This section details common methodologies for the extraction of Mulberroside A and its evaluation in preclinical models of osteoarthritis.
Extraction and Isolation from Morus alba
This protocol describes a general method for extracting and purifying Mulberroside A from mulberry branch bark or root bark.[5][12][13][14]
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Preparation of Plant Material :
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Collect fresh branch or root bark of Morus alba.
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Dry the material in an oven at 40-50°C and grind it into a fine powder.
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-
Solvent Extraction :
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Extract the powder (e.g., 2.0 kg) with 8-10 volumes of 70-80% aqueous ethanol.
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Perform the extraction under reflux or using an ultrasonic cleaner at 40°C for 2-3 hours. Repeat the extraction process 2-3 times to ensure maximum yield.
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Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to remove ethanol.
-
-
Fractionation and Purification :
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Suspend the concentrated aqueous extract in water and partition successively with n-hexane (to defat), followed by ethyl acetate.
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Dissolve the resulting extract in water and load it onto a D101 macroporous resin column.
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Wash the column with deionized water to remove sugars and other polar impurities.
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Elute the column with a stepwise gradient of ethanol (e.g., 30%, 60%, 95%). Mulberroside A typically elutes in the 30-60% ethanol fraction.[5]
-
Collect the target fraction and concentrate it under reduced pressure.
-
-
High-Purity Isolation :
-
Subject the concentrated fraction to further purification using silica gel or Sephadex LH-20 column chromatography.
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For final purification, use semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[5]
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A typical mobile phase is a gradient of acetonitrile and water (containing 0.4% acetic acid). The eluent is monitored at approximately 324 nm.[5]
-
-
Structure Verification :
-
Confirm the identity and purity of the isolated compound as Mulberroside A using LC-MS and NMR spectroscopy.[7]
-
In Vitro Model: IL-1β-Induced Chondrocyte Inflammation
This protocol outlines the procedure for evaluating the anti-inflammatory effects of cis-Mulberroside A on chondrocytes.[10][15][16][17][18]
-
Cell Culture :
-
Culture primary chondrocytes or a chondrocyte cell line (e.g., SW1353) in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Experimental Treatment :
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Seed chondrocytes into multi-well plates (e.g., 6-well or 96-well) and allow them to adhere overnight.
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Pre-treat the cells with varying non-cytotoxic concentrations of cis-Mulberroside A (e.g., 10, 20, 40 µM) for 2 hours.
-
Induce an inflammatory response by adding IL-1β (typically 5-10 ng/mL) to the culture medium.
-
Co-incubate for 24 hours.
-
-
Endpoint Analysis :
-
Cell Viability : Assess cytotoxicity using an MTT or CCK-8 assay.
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Gene Expression Analysis : Isolate total RNA and perform RT-qPCR to measure the mRNA levels of inflammatory genes (iNOS, COX-2, IL-6) and catabolic enzymes (MMP13, ADAMTS5).
-
Protein Expression Analysis : Prepare cell lysates and perform Western blotting to quantify the protein levels of iNOS, COX-2, MMP13, and key signaling proteins (e.g., p-p65, p-p38, IκBα).
-
Proteoglycan Staining : Fix cells and stain with Safranin O or Toluidine Blue to visually assess the proteoglycan content in the extracellular matrix.[10]
-
In Vivo Model: Surgical Induction of Osteoarthritis in Mice
This protocol describes a widely used surgical model to study the effects of cis-Mulberroside A on OA progression in animals.[10][19][20]
-
Animal Model :
-
Use 10-12 week old male C57BL/6 mice.
-
Acclimatize animals for at least one week before the experiment.
-
-
Surgical Procedure (DMM Model) :
-
Anesthetize the mice (e.g., with isoflurane).
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Perform surgery on the right knee joint to induce Destabilization of the Medial Meniscus (DMM). This involves transecting the medial meniscotibial ligament.
-
The left knee can serve as a non-operated control, or a sham surgery (arthrotomy without ligament transection) can be performed.
-
-
Treatment Protocol :
-
One week post-surgery, begin treatment.
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Administer cis-Mulberroside A via intra-articular injection into the operated knee joint (e.g., 5-10 µL of a specific concentration) once a week for 8 weeks.
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Include a vehicle control group that receives injections of the solvent (e.g., saline).
-
-
Outcome Evaluation :
-
At the end of the treatment period (8 weeks post-DMM), euthanize the animals and harvest the knee joints.
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Histological Analysis : Fix the joints in 4% paraformaldehyde, decalcify, and embed in paraffin. Section the joints and stain with Safranin O and Fast Green to visualize cartilage and proteoglycan loss.
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Cartilage Degradation Scoring : Score the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.
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Immunohistochemistry : Perform staining on joint sections to detect the expression of key proteins like MMP13 (catabolism) and Collagen Type II (anabolism).
-
General Experimental Workflow
The following diagram illustrates a typical workflow from the isolation of cis-Mulberroside A to its biological evaluation.
References
- 1. cis-mulberroside A, 166734-06-1 [thegoodscentscompany.com]
- 2. cis-Mulberroside A Datasheet DC Chemicals [dcchemicals.com]
- 3. Mulberroside A | C26H32O14 | CID 6443484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-Mulberroside A|166734-06-1|MSDS [dcchemicals.com]
- 5. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cis-Mulberroside A | CAS:166734-06-1 | Manufacturer ChemFaces [chemfaces.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102329350A - Method for extracting mulberroside A from white mulberry root-bark - Google Patents [patents.google.com]
- 13. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Study of Licorice on IL-1β-Induced Chondrocytes and In Silico Approach for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
